2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide
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Overview
Description
2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide typically involves multiple steps. One common method includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate is synthesized by reacting 2-chloro-6-fluorotoluene with thionyl chloride (SOCl2) under reflux conditions.
Formation of the triazole ring: The triazole ring is formed by reacting hydrazine hydrate with an appropriate nitrile compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic positions.
Oxidation and reduction: The triazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the triazole ring or the benzyl groups .
Scientific Research Applications
2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-fluorobenzyl chloride
- 2-chloro-N-(4-fluorobenzyl)benzamide
- 2-chloro-N6-cyclopentyladenosine
Uniqueness
2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is unique due to its specific combination of functional groups and the presence of the triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C16H11Cl2FN4O |
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Molecular Weight |
365.2 g/mol |
IUPAC Name |
2-chloro-N-[1-[(2-chloro-6-fluorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide |
InChI |
InChI=1S/C16H11Cl2FN4O/c17-12-5-2-1-4-10(12)15(24)21-16-20-9-23(22-16)8-11-13(18)6-3-7-14(11)19/h1-7,9H,8H2,(H,21,22,24) |
InChI Key |
XZUWCEVJZQINNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN(C=N2)CC3=C(C=CC=C3Cl)F)Cl |
Origin of Product |
United States |
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